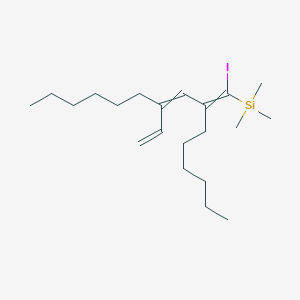
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is a complex organosilicon compound It features a unique structure with an ethenyl group, a hexyl chain, an iodine atom, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the dienyl iodide: This can be achieved through the iodination of a suitable diene precursor.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the iodinated diene.
Attachment of the trimethylsilyl group: This is usually done through a hydrosilylation reaction, where a trimethylsilane reagent is added to the compound under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrosilylation reactions, the compound acts as a source of the trimethylsilyl group, which can be transferred to other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
What sets (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in synthetic chemistry for creating complex molecules.
Eigenschaften
CAS-Nummer |
827033-78-3 |
|---|---|
Molekularformel |
C21H39ISi |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(4-ethenyl-2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C21H39ISi/c1-7-10-12-14-16-19(9-3)18-20(17-15-13-11-8-2)21(22)23(4,5)6/h9,18H,3,7-8,10-17H2,1-2,4-6H3 |
InChI-Schlüssel |
QBAGJIRPFDOOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


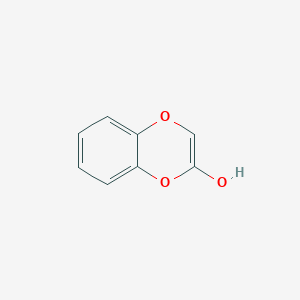
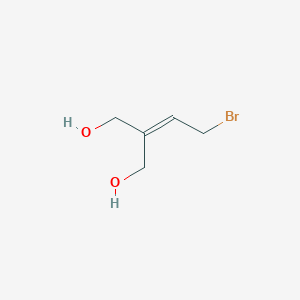
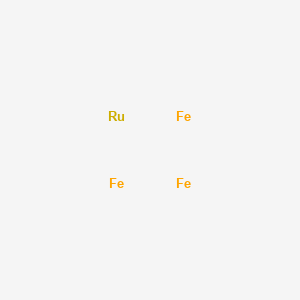
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)

![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)

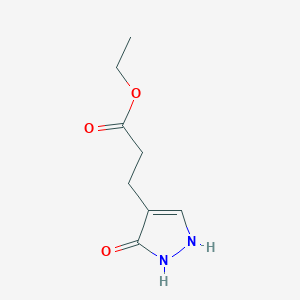
![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
